molecular formula C12H19NO4 B14082554 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B14082554
M. Wt: 241.28 g/mol
InChI Key: QWMJCMSVCCQJRA-HLTSFMKQSA-N
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Description

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure with tert-butyl and methyl ester groups. This compound is notable for its unique structural configuration, which imparts specific chemical properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets. The tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(7)9(13)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m1/s1

InChI Key

QWMJCMSVCCQJRA-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)OC

Origin of Product

United States

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